Geranylgeranyltriphenylphosphonium Bromide Geranylgeranyltriphenylphosphonium Bromide
Brand Name: Vulcanchem
CAS No.: 57784-37-9
VCID: VC0131925
InChI: InChI=1S/C38H48P.BrH/c1-32(2)18-15-19-33(3)20-16-21-34(4)22-17-23-35(5)30-31-39(36-24-9-6-10-25-36,37-26-11-7-12-27-37)38-28-13-8-14-29-38;/h6-14,18,20,22,24-30H,15-17,19,21,23,31H2,1-5H3;1H/q+1;/p-1/b33-20+,34-22+,35-30+;
SMILES: CC(=CCCC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C)C.[Br-]
Molecular Formula: C38H48BrP
Molecular Weight: 615.68

Geranylgeranyltriphenylphosphonium Bromide

CAS No.: 57784-37-9

Cat. No.: VC0131925

Molecular Formula: C38H48BrP

Molecular Weight: 615.68

* For research use only. Not for human or veterinary use.

Geranylgeranyltriphenylphosphonium Bromide - 57784-37-9

Specification

CAS No. 57784-37-9
Molecular Formula C38H48BrP
Molecular Weight 615.68
IUPAC Name triphenyl-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phosphanium;bromide
Standard InChI InChI=1S/C38H48P.BrH/c1-32(2)18-15-19-33(3)20-16-21-34(4)22-17-23-35(5)30-31-39(36-24-9-6-10-25-36,37-26-11-7-12-27-37)38-28-13-8-14-29-38;/h6-14,18,20,22,24-30H,15-17,19,21,23,31H2,1-5H3;1H/q+1;/p-1/b33-20+,34-22+,35-30+;
Standard InChI Key CWHVATRDOJOHPG-CKLVJSNMSA-M
SMILES CC(=CCCC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C)C.[Br-]

Introduction

Chemical Identity and Basic Properties

Geranylgeranyltriphenylphosphonium Bromide is a phosphonium salt with diverse applications in organic synthesis and biochemical research. This compound features a combination of a geranylgeranyl chain attached to a triphenylphosphonium moiety with bromide serving as the counterion.

The compound is officially identified by the CAS Registry Number 57784-37-9 . It possesses several synonyms in scientific literature, with the most common being Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl]phosphonium Bromide . This systematic nomenclature precisely describes the molecular structure, emphasizing the configuration of the double bonds in the geranylgeranyl chain.

From a structural perspective, Geranylgeranyltriphenylphosphonium Bromide belongs to the family of quaternary phosphonium salts, which are characterized by four substituents attached to a positively charged phosphorus atom. In this case, three phenyl groups and one geranylgeranyl chain constitute the four substituents, creating a positively charged phosphonium cation that is paired with a bromide anion .

The molecular formula of Geranylgeranyltriphenylphosphonium Bromide is C38H48BrP, with a calculated molecular weight of 615.7 g/mol . This relatively high molecular weight reflects the compound's complex structure, incorporating multiple aromatic rings and an extended isoprenoid chain. The physical appearance of this compound is described as a pale yellow solid, which is typical for many triphenylphosphonium derivatives .

Chemical Structure and Characteristics

Geranylgeranyltriphenylphosphonium Bromide features a distinctive chemical structure that influences its physical properties and reactivity. The molecule consists of a central phosphorus atom bonded to three phenyl rings and a geranylgeranyl chain, creating a positively charged phosphonium cation paired with a bromide anion.

The geranylgeranyl portion is a 20-carbon isoprenoid chain characterized by four double bonds with specific configurations, typically designated as (2E,6E,10E) for the three internal double bonds . This configuration is crucial for the compound's reactivity in synthetic applications, particularly in Wittig reactions where the stereochemistry of the resulting alkenes depends on the starting geometry.

From a physical chemistry perspective, the compound exhibits specific solubility characteristics that impact its handling and applications. It shows slight solubility in chloroform, dichloromethane, and dimethyl sulfoxide (DMSO), which are common organic solvents used in laboratory settings . This solubility profile is consistent with the compound's predominantly lipophilic character, conferred by both the triphenylphosphonium group and the extended geranylgeranyl chain.

The compound's structural characteristics can be described using various chemical identifiers. Its IUPAC name is triphenyl-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phosphanium;bromide . Other important identifiers include:

Chemical Identifier TypeValue
InChIInChI=1S/C38H48P.BrH/c1-32(2)18-15-19-33(3)20-16-21-34(4)22-17-23-35(5)30-31-39(36-24-9-6-10-25-36,37-26-11-7-12-27-37)38-28-13-8-14-29-38;/h6-14,18,20,22,24-30H,15-17,19,21,23,31H2,1-5H3;1H/q+1;/p-1/b33-20+,34-22+,35-30+;
InChIKeyCWHVATRDOJOHPG-CKLVJSNMSA-M
SMILESCC(=CCC/C(=C/CC/C(=C/CC/C(=C/CP+(C2=CC=CC=C2)C3=CC=CC=C3)/C)/C)/C)C.[Br-]

These structural identifiers provide exact specifications of the compound's molecular architecture and are essential for proper identification in chemical databases and literature .

Synthesis Methods and Production

The synthesis of Geranylgeranyltriphenylphosphonium Bromide typically involves several chemical steps and builds upon established techniques in organophosphorus chemistry. The primary approach relies on the reaction between geranylgeranyl bromide and triphenylphosphine, resulting in the formation of the quaternary phosphonium salt through nucleophilic substitution.

A typical synthesis pathway begins with the preparation of geranylgeranyl bromide from geranylgeraniol, which serves as a precursor. The hydroxyl group of geranylgeraniol is converted to a bromide using reagents such as phosphorus tribromide or hydrogen bromide. Subsequently, the resulting geranylgeranyl bromide undergoes nucleophilic substitution with triphenylphosphine, forming the desired phosphonium salt .

This synthetic approach is analogous to the preparation of related compounds such as Farnesyltriphenylphosphonium bromide, which follows similar reaction principles but employs a different isoprenoid chain. The reaction typically involves the following key steps:

  • Preparation or acquisition of geranylgeraniol as the starting material

  • Conversion of the alcohol to the corresponding bromide

  • Nucleophilic substitution reaction with triphenylphosphine

  • Purification of the resulting phosphonium salt

The synthesis of Geranylgeranyltriphenylphosphonium Bromide is documented in various contexts, including its use in the preparation of phytofluene via Wittig reactions. In one specific example from patent literature, geranylgeranyltriphenylphosphonium bromide (42.5 mmol) was suspended in diethyl ether and treated with n-butyllithium at 0°C to +5°C to generate the ylide, which was subsequently reacted with an aldehyde to form phytofluene .

It's worth noting that the preparation of this phosphonium salt requires careful control of reaction conditions to maintain the stereochemistry of the double bonds in the geranylgeranyl chain, as this can impact the stereoselectivity of subsequent Wittig reactions in which the compound is employed.

Applications in Organic Synthesis

Geranylgeranyltriphenylphosphonium Bromide serves as a valuable reagent in organic synthesis, particularly in reactions involving carbon-carbon bond formation. Its primary synthetic utility lies in Wittig reactions, where phosphonium ylides derived from this salt react with aldehydes or ketones to form alkenes with defined stereochemistry.

One notable application of Geranylgeranyltriphenylphosphonium Bromide is in the synthesis of phytofluene, a carotenoid precursor with biological significance. In this synthetic pathway, the phosphonium salt is converted to its corresponding ylide using a strong base (typically n-butyllithium), followed by reaction with an appropriate aldehyde. This process establishes a new carbon-carbon double bond with controlled stereochemistry, as demonstrated in patent literature for phytofluene production .

The synthesis of phytofluene using Geranylgeranyltriphenylphosphonium Bromide proceeds as follows:

  • Conversion of the phosphonium salt to its ylide using n-butyllithium in diethyl ether at 0°C to +5°C

  • Addition of the aldehyde substrate (in the specific case, the C20 aldehyde designated as compound V)

  • Formation of the carbon-carbon double bond via the Wittig reaction mechanism

  • Purification of the resulting phytofluene product

In one documented example, this process yielded phytofluene with approximately 70.7% efficiency based on the aldehyde substrate . This relatively high yield demonstrates the practical utility of Geranylgeranyltriphenylphosphonium Bromide in complex organic synthesis.

Beyond phytofluene synthesis, this phosphonium salt has potential applications in the preparation of various isoprenoid-derived compounds, including other carotenoids, terpenes, and related natural products. Its specific configuration with the (2E,6E,10E) geometry in the geranylgeranyl chain makes it suitable for constructing molecules that require precise stereochemical control.

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